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DTAGv-1

Pharmacokinetics In Vivo Degradation Targeted Protein Degradation

First-generation CRBN-recruiting dTAG molecules often fail against recalcitrant oncoproteins or in low-cereblon models. DTAGv-1 overcomes this via orthogonal VHL E3 ligase recruitment. - **Mechanism**: Heterobifunctional PROTAC; recruits VHL to FKBP12F36V-tagged targets - **PK advantage**: t1/2 = 4.43h (1.84-fold longer); AUC = 18,517 h*ng/mL (3.02-fold higher vs. dTAG-13) - **Application**: Preferred for in vivo target validation, combination degrader studies, and CRBN-resistant models - **Matched control**: dTAGV-1-NEG recommended for rigorous specificity controls

Molecular Formula C68H90N6O14S
Molecular Weight 1247.5 g/mol
Cat. No. B10823936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDTAGv-1
Molecular FormulaC68H90N6O14S
Molecular Weight1247.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C
InChIInChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48+,49-,51-,52-,54+,63+/m0/s1
InChIKeyANLKEOUWAHUESE-HKVQNHBKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DTAGv-1: VHL-Recruiting Degrader for FKBP12F36V Fusion Proteins


DTAGv-1 (dTAGV-1) is a heterobifunctional degrader molecule belonging to the degradation tag (dTAG) system platform [1]. It is specifically designed as a PROTAC (PROteolysis-TArgeting Chimera) that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to FKBP12F36V-tagged fusion proteins, inducing their ubiquitination and subsequent proteasomal degradation [2]. As a second-generation dTAG molecule, DTAGv-1 was developed to overcome context- and protein-specific limitations observed with first-generation, cereblon (CRBN)-recruiting dTAG molecules, enabling degradation of previously recalcitrant target proteins [3]. The compound comprises an FKBP12F36V-specific ligand (AP1867, devoid of affinity for wild-type endogenous FKBP12), a chemical linker, and a VHL-binding ligand .

VHL-recruiting degrader for FKBP12F36V fusions Second-generation dTAG tool compound
Degrades CRBN-recalcitrant targets VHL E3 ligase recruitment overcomes CRBN failures
Matched negative control available dTAGV-1-NEG diastereomer for specificity studies

Why Generic dTAG Substitution Fails


Generic substitution among dTAG molecules (dTAG-7, dTAG-13, DTAGv-1) is scientifically unsound because they recruit fundamentally different E3 ubiquitin ligases and exhibit divergent pharmacokinetic and degradation profiles. First-generation dTAG molecules (dTAG-7 and dTAG-13) recruit cereblon (CRBN), whereas DTAGv-1 recruits von Hippel-Lindau (VHL) [1]. This mechanistic divergence has functional consequences: CRBN-recruiting dTAG molecules fail to degrade certain recalcitrant oncoproteins, a limitation that DTAGv-1 overcomes [2]. Furthermore, DTAGv-1 demonstrates superior in vivo pharmacokinetic properties compared to dTAG-13, with extended half-life and increased systemic exposure that directly impact experimental outcomes in animal models . Substituting one dTAG molecule for another without accounting for these quantitative differences risks incomplete target degradation, variable PK/PD relationships, and irreproducible results.

Property
DTAGv-1
CRBN-recruiting dTAGs
E3 Ligase
VHL
CRBN
Recalcitrant target degradation
Reported effective
May fail for certain oncoproteins
In vivo PK profile
Longer half-life, higher exposure
Shorter half-life, lower exposure

DTAGv-1 vs. Comparators: Quantified Differentiation Evidence


In Vivo Half-Life and Systemic Exposure vs. dTAG-13

DTAGv-1 demonstrates significantly improved pharmacokinetic properties relative to the first-generation dTAG molecule dTAG-13. In mice, DTAGv-1 exhibits an extended elimination half-life (T1/2 = 4.43 hours) compared to dTAG-13 (T1/2 = 2.41 hours) . Additionally, DTAGv-1 provides substantially greater systemic exposure, with an area under the curve (AUC) of 18,517 h*ng/mL versus 6,140 h*ng/mL for dTAG-13, both measured following intraperitoneal administration of 10 mg/kg [1].

In vivo PK vs. dTAG-13
Head-to-head
T1/2: 4.43 h
AUC: 18,517 h*ng/mL
dTAG-13: 2.41 h
6,140 h*ng/mL
Supports sustained target depletion with less frequent dosing
10 mg/kg i.p. in mice; exposure context dependent
Pharmacokinetics In Vivo Degradation Targeted Protein Degradation

VHL Recruitment Degrades CRBN-Recalcitrant Targets

DTAGv-1 recruits the VHL E3 ligase complex, a mechanistic divergence from first-generation dTAG molecules (dTAG-7, dTAG-13) which recruit cereblon (CRBN) [1]. This distinction is functionally critical: CRBN-recruiting dTAG molecules exhibit context-specific and protein-specific degradation failures, whereas DTAGv-1 overcomes this limitation to degrade previously recalcitrant oncoproteins [2]. The enhanced degradative scope is attributed to differences in ternary complex formation geometry and E3 ligase expression patterns between CRBN and VHL.

CRBN-recalcitrant degradation
Cross-study
VHL: effective degradation
CRBN: failure reported
Enables degradation of previously recalcitrant oncoproteins
Ternary complex geometry may differ across targets
E3 Ligase Recruitment CRBN-Resistant Targets Oncoprotein Degradation

Validated Negative Control: dTAGV-1-NEG Diastereomer

A structurally matched negative control compound, dTAGV-1-NEG, is available as a diastereomer of DTAGv-1 . This control molecule retains similar physicochemical properties to DTAGv-1 but lacks degradation activity due to altered stereochemistry [1]. In cellular assays, DTAGv-1-NEG treatment does not induce degradation of FKBP12F36V-tagged proteins, in contrast to active DTAGv-1 which produces robust degradation [2].

Matched negative control
Head-to-head
DTAGv-1: degradation observed
dTAGV-1-NEG: no degradation
Distinguishes target-specific degradation from off-target effects
Immunoblot readout; cell-line context matters
Negative Control Experimental Validation Diastereomer Control

dTAG System Superiority Among Tag-Targeted Degradation Platforms

In a systematic side-by-side comparison of tag-targeted protein degradation (tTPD) systems using an interchangeable reporter assay, the dTAG system (including DTAGv-1 and its predecessors) exhibited superior overall degradation performance compared to alternative platforms including HaloPROTACs and auxin-inducible degrons (AID) [1]. A separate comparative study evaluating five inducible degron systems in human pluripotent stem cells characterized dTAG performance relative to HaloPROTAC, IKZF3, and two AID variants (OsTIR1 and AtFB2), evaluating degradation efficiency, basal degradation, and recovery dynamics [2]. These cross-platform comparisons establish the dTAG system as a benchmark tTPD platform, providing context for DTAGv-1 selection over alternative degradation technologies.

tTPD platform ranking
Class-level
dTAG system ranked highest among tested platforms (HaloPROTACs, AID, IKZF3)
Supports selection of dTAG ecosystem for tTPD studies
Cross-platform comparison; validation for specific targets needed
Platform Benchmarking tTPD Systems Degradation Efficiency

Equivalent BRD4 Degradation Efficacy in Knockin Models

In MCF7 BRD4-dTAG knockin cells, both dTAG-7 and DTAGv-1 induce concentration-dependent degradation of HA-tagged BRD4 [1]. Immunoblot analysis shows that both compounds produce robust degradation of BRD4 across tested concentrations and time points, confirming that DTAGv-1 maintains comparable cellular degradation potency to existing dTAG molecules in permissive cellular contexts [2].

BRD4 knockin degradation
Cross-study
DTAGv-1: robust degradation
dTAG-7: comparable efficacy
Maintains comparable cellular potency in permissive contexts
BRD4-dTAG knockin cells; additional PK benefits apply
BRD4 Degradation Knockin Model Concentration-Response

DTAGv-1 Optimal Research Applications


In Vivo Target Validation with Sustained Depletion

DTAGv-1 is the preferred degrader for in vivo target validation studies due to its 1.84-fold longer half-life (T1/2 = 4.43 h) and 3.02-fold higher systemic exposure (AUC = 18,517 h*ng/mL) compared to dTAG-13 [1]. These PK advantages translate to sustained target protein degradation in mouse models, enabling less frequent dosing schedules (e.g., once-daily intraperitoneal administration at 35 mg/kg) while maintaining effective target depletion . Researchers conducting longitudinal in vivo studies should prioritize DTAGv-1 over first-generation dTAG molecules to minimize animal handling, reduce compound consumption, and achieve more consistent pharmacodynamic effects.

Degrading CRBN-Recalcitrant Oncoproteins and Transcription Factors

When target proteins have demonstrated resistance to CRBN-recruiting degraders or when the expression level of cereblon is insufficient in the cellular model, DTAGv-1 provides an essential alternative degradation mechanism [1]. The VHL-recruiting architecture of DTAGv-1 enables effective degradation of previously recalcitrant targets that failed to respond to dTAG-13 or dTAG-7 treatment . This scenario is particularly relevant for studies involving oncoproteins, chromatin regulators, and transcription factors where CRBN-based degradation has proven inadequate, making DTAGv-1 the necessary choice for achieving robust target depletion.

Orthogonal E3 Ligase Recruitment for Combination Studies

DTAGv-1 supports combination degrader studies by providing orthogonal E3 ligase recruitment (VHL) distinct from CRBN-recruiting dTAG molecules [1]. This enables experimental designs where two different target proteins, each tagged with FKBP12F36V, can be independently manipulated or where the same target can be degraded via two distinct E3 ligase pathways to control for ligase-specific effects . Researchers designing multi-degrader experiments or requiring E3 ligase redundancy should include DTAGv-1 in their procurement portfolio alongside CRBN-recruiting dTAG molecules.

Validated Negative Controls for Publication-Ready Data

For studies requiring rigorous demonstration of target-specific degradation effects—particularly for publication in high-impact journals or regulatory documentation—DTAGv-1 should be procured alongside its matched negative control, dTAGV-1-NEG [1]. The diastereomeric negative control provides a structurally similar but inactive comparator that controls for off-target effects and compound-related cytotoxicity . Procurement of both active degrader and matched negative control is strongly recommended for definitive target validation experiments and dose-response studies where distinguishing specific degradation from non-specific toxicity is critical.

Application
Selection Property
Validation Focus
In vivo target validation studies
VHL-recruiting degrader with extended in vivo exposure profile
Confirm sustained target depletion and reduced dosing frequency
CRBN-recalcitrant oncoprotein degradation
VHL-mediated mechanism independent of CRBN
Verify degradation of previously resistant targets in model systems
Orthogonal E3 ligase recruitment for combination studies
VHL-based recruitment orthogonal to CRBN
Confirm independent target degradation without cross-interference
Target-specific degradation with matched negative control
Diastereomer dTAGV-1-NEG as inactive comparator
Validate degradation specificity vs. off-target cytotoxicity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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